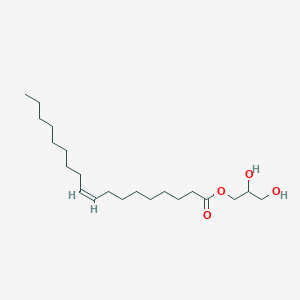

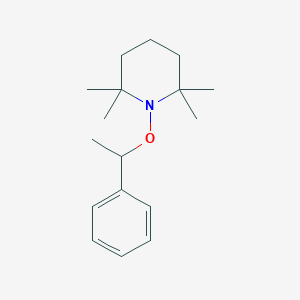

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Octyl L-glutamate: is a cell-permeable molecule that belongs to the class of glutamic acid derivatives. Its chemical structure consists of an L-glutamic acid backbone with an octyl (C8H17) group attached to the α-carbon. The compound is stable and can penetrate cell membranes, making it useful for various applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 5-Octyl L-glutamate involves esterification of L-glutamic acid with octanol (1-octanol). The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process forms the ester bond between the carboxylic acid group of L-glutamic acid and the hydroxyl group of octanol.

Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to 5-Octyl L-glutamate, it can be synthesized in research laboratories or obtained from specialized suppliers.

Chemical Reactions Analysis

Reactions::

Hydrolysis: 5-Octyl L-glutamate can undergo hydrolysis in the cytoplasm, releasing free L-glutamic acid. This process occurs due to the action of cytoplasmic esterases.

Esterification: The initial synthesis involves esterification of L-glutamic acid with octanol.

Esterification: Sulfuric acid or p-toluenesulfonic acid as a catalyst, octanol, and L-glutamic acid.

Hydrolysis: Cytoplasmic esterases.

Major Products:: The major product of the esterification reaction is 5-Octyl L-glutamate itself. Upon hydrolysis, it yields L-glutamic acid.

Scientific Research Applications

5-Octyl L-glutamate finds applications in various scientific fields:

Chemistry: As a building block for designing novel compounds.

Biology: For studying cellular processes and membrane permeability.

Medicine: Investigating drug delivery mechanisms and cellular transport.

Industry: Although not directly used on an industrial scale, its properties contribute to research and development.

Mechanism of Action

The exact mechanism by which 5-Octyl L-glutamate exerts its effects depends on the context. It can serve as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While 5-Octyl L-glutamate is unique due to its specific alkyl chain length, similar compounds include:

5-Octyl D-glutamate: This stable molecule generates free D-glutamate upon hydrolysis of the ester bond .

Other Glutamate Derivatives: Explore related compounds with varying side chains and functional groups.

Properties

IUPAC Name |

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUCIATYSCJYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399848 |

Source

|

| Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106264-99-7 |

Source

|

| Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

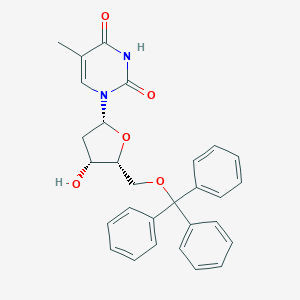

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)